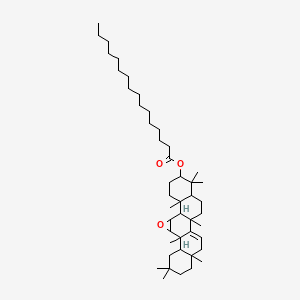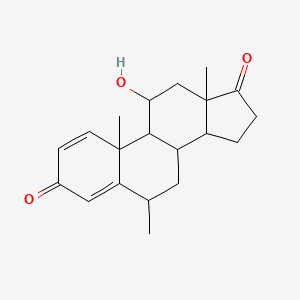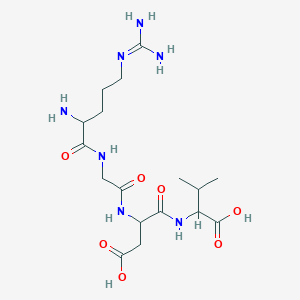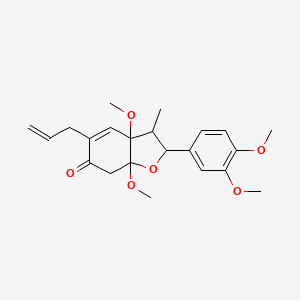![molecular formula C25H28O15 B12319412 2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)
2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polygalaxanthone XI is a xanthone glycoside isolated from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic properties, including expectorant and psychostabilizing effects .
Métodos De Preparación
Polygalaxanthone XI is typically isolated from the cortex of Polygala tenuifolia. The isolation process involves drying the roots or root bark, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify the compound .
Análisis De Reacciones Químicas
Polygalaxanthone XI undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Polygalaxanthone XI has a wide range of scientific research applications:
Chemistry: It is used as a standard in the quality control of crude drugs.
Biology: The compound is studied for its potential neuroprotective effects, including antioxidant and anti-inflammatory properties.
Medicine: Polygalaxanthone XI is investigated for its potential use in treating neurological disorders such as anxiety, depression, and Alzheimer’s disease.
Industry: It is used in the development of herbal medicines and dietary supplements .
Mecanismo De Acción
Polygalaxanthone XI exerts its effects through multiple mechanisms:
Antioxidant Effects: It reduces oxidative stress by scavenging free radicals.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines.
Neurogenesis and Neuronal Plasticity: It promotes the growth and differentiation of neural cells.
Regulation of Neurotransmitter Release: Polygalaxanthone XI modulates the release of neurotransmitters such as dopamine and serotonin
Comparación Con Compuestos Similares
Polygalaxanthone XI is structurally similar to other xanthone glycosides, such as Polygalaxanthone III. Both compounds share the same xanthone moiety but differ in the connecting position of glucose to apiose. This structural difference can result in variations in their bioactivity and pharmacological properties .
Similar Compounds
Polygalaxanthone III: Another xanthone glycoside isolated from Polygala tenuifolia.
Tenuifolioside A: A related compound with similar therapeutic properties.
Polygalaxanthone XI stands out due to its unique structural features and diverse range of bioactivities, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H28O15 |
|---|---|
Peso molecular |
568.5 g/mol |
Nombre IUPAC |
2-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one |
InChI |
InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)28)38-13-4-10(29)15(19(32)16(13)17(8)30)21-22(20(33)18(31)14(5-26)39-21)40-24-23(34)25(35,6-27)7-37-24/h2-4,14,18,20-24,26-29,31-35H,5-7H2,1H3 |
Clave InChI |
GTRLQDJSEMBQNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-](/img/structure/B12319351.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid](/img/structure/B12319352.png)

![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)


![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)



